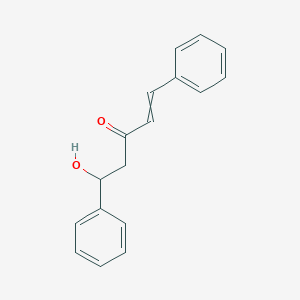
5-Hydroxy-1,5-diphenylpent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1,5-diphenylpent-1-en-3-one is an organic compound with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.308 g/mol . This compound is characterized by the presence of a hydroxyl group and a conjugated system of double bonds, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,5-diphenylpent-1-en-3-one typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1,5-diphenylpent-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens or nitrating agents in the presence of a catalyst
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alcohols.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1,5-diphenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1,5-diphenylpent-1-en-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the conjugated system can interact with electron-rich or electron-deficient sites in biological systems. These interactions can lead to various biological effects, including enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dihydroxy-1,5-diphenyl-3-pentanone
- 5-Hydroxy-1,5-diphenyl-1-penten-3-one
Uniqueness
5-Hydroxy-1,5-diphenylpent-1-en-3-one is unique due to its specific structural features, including the hydroxyl group and the conjugated double bonds. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
5-hydroxy-1,5-diphenylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-12,17,19H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDSJBNQWQAJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10766221 |
Source


|
| Record name | 5-Hydroxy-1,5-diphenylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10766221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115495-51-7 |
Source


|
| Record name | 5-Hydroxy-1,5-diphenylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10766221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

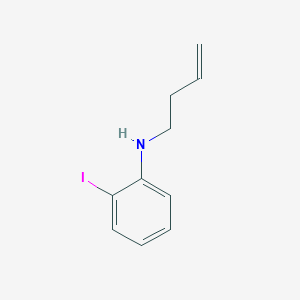
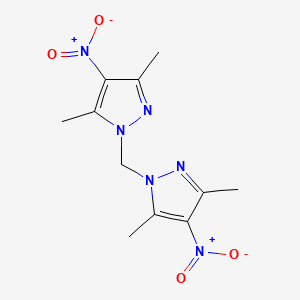
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
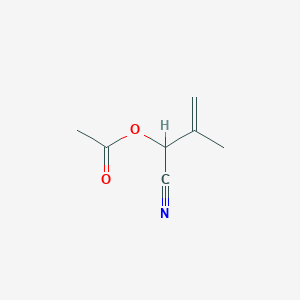
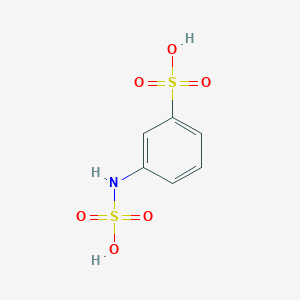
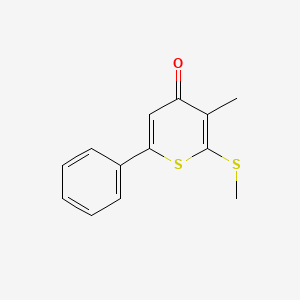
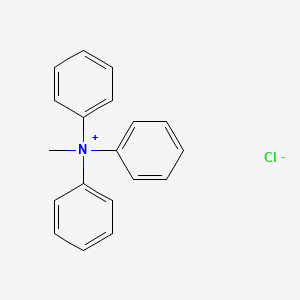
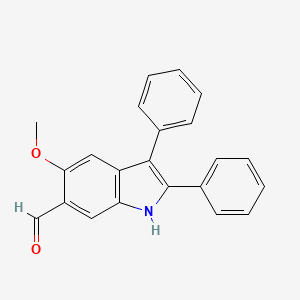
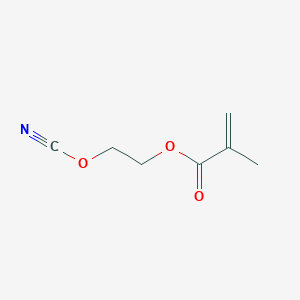
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
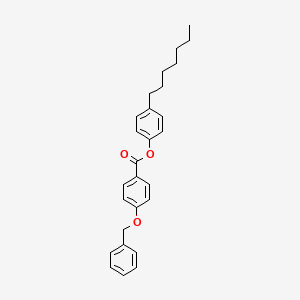
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
